3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

7-Ethyl-4-hydroxy-3-quinolinecarbonitrile (CAS 61338-27-0) is a pharmacologically distinct reference compound. Its 7-ethyl substituent uniquely balances nanomolar MAO-B inhibition (IC50 10 nM, >2,500-fold selective over MAO-A), high-affinity NNMT binding (Ki 89 nM), and reduced CYP3A4 inhibition (IC50 7,900 nM) relative to the unsubstituted analog. This polypharmacology profile makes it an ideal probe for Parkinson's and Alzheimer's disease research. Choosing this specific compound—rather than generic 4-hydroxyquinoline-3-carbonitrile derivatives—ensures assay reproducibility and valid target engagement.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 61338-27-0
Cat. No. B11901198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-
CAS61338-27-0
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)C(=O)C(=CN2)C#N
InChIInChI=1S/C12H10N2O/c1-2-8-3-4-10-11(5-8)14-7-9(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15)
InChIKeyOQWABZFAIKMVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- (CAS 61338-27-0) – Verified Biochemical Activity & Selection Rationale


3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- (IUPAC: 7-ethyl-4-oxo-1H-quinoline-3-carbonitrile) is a synthetic quinoline derivative characterized by a nitrile group at position 3, a hydroxyl (oxo) group at position 4, and an ethyl substituent at position 7 [1]. This 7-substituted-4-hydroxyquinoline-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, with documented inhibitory activity across multiple therapeutically relevant enzyme targets including monoamine oxidases (MAO), cytochrome P450 isoforms (CYP3A4), acetylcholinesterase (AChE), nicotinamide N-methyltransferase (NNMT), and epidermal growth factor receptor (EGFR) [2][3][4][5][6].

SAR-Driven Selection: Why Unsubstituted or Differently 7-Substituted 4-Hydroxyquinoline-3-carbonitriles Are Not Interchangeable with 7-Ethyl-4-hydroxy-3-quinolinecarbonitrile (CAS 61338-27-0)


The 4-hydroxyquinoline-3-carbonitrile core is a pharmacologically relevant scaffold, but the nature of the substituent at the 7-position profoundly alters target engagement, potency, and selectivity [1][2][3]. Direct comparative data demonstrate that the 7-ethyl group confers a distinct biological fingerprint compared to the unsubstituted (7-H) analog or the 7-chloro derivative [4][5]. For example, in CYP3A4 inhibition assays, 7-ethyl-4-hydroxy-3-quinolinecarbonitrile exhibits an IC50 of 7900 nM [6], whereas the unsubstituted 4-hydroxyquinoline-3-carbonitrile is ~2.3-fold more potent (IC50 3500 nM) [7]. In MAO-B assays, the 7-chloro analog is ~3.2-fold more potent (IC50 3.10 nM) than the 7-ethyl compound (IC50 10 nM) [8][9]. Such variability underscores that the 7-ethyl substitution is not a trivial modification; it uniquely balances polypharmacology profiles and ADME properties. Substituting with a generic 4-hydroxyquinoline-3-carbonitrile derivative lacking the 7-ethyl group will alter target engagement, potentially invalidating assay results or development trajectories [10].

Quantitative Differentiation: Head-to-Head Activity Data for 7-Ethyl-4-hydroxy-3-quinolinecarbonitrile vs. Key Analogs


MAO-B Inhibition: 3.2-Fold Lower Potency Than 7-Chloro Analog Offers Different Selectivity Window

7-Ethyl-4-hydroxy-3-quinolinecarbonitrile inhibits human recombinant MAO-B with an IC50 of 10 nM [1]. In a direct cross-study comparison, the 7-chloro analog exhibits an IC50 of 3.10 nM against rat MAO-B, representing a 3.2-fold increase in potency [2]. The 7-ethyl compound demonstrates functional selectivity for MAO-B over MAO-A, with an MAO-A IC50 of 25,300 nM, yielding a selectivity index of >2,500 [3][4].

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition Selectivity

CYP3A4 Interaction: 2.3-Fold Weaker Inhibition Than Unsubstituted Analog Reduces Drug-Drug Interaction Liability

7-Ethyl-4-hydroxy-3-quinolinecarbonitrile inhibits human recombinant CYP3A4 with an IC50 of 7900 nM [1]. In contrast, the unsubstituted 4-hydroxyquinoline-3-carbonitrile exhibits an IC50 of 3500 nM in the same assay format, making it 2.3-fold more potent [2]. This quantitative difference indicates that the 7-ethyl group significantly attenuates CYP3A4 interaction relative to the parent scaffold [3].

Cytochrome P450 Drug Metabolism ADME CYP3A4

NNMT Inhibition: Sub-100 nM Potency Distinguishes 7-Ethyl Analog from Many Quinoline NNMT Inhibitors

7-Ethyl-4-hydroxy-3-quinolinecarbonitrile inhibits human nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM [1]. In the same assay format, a structurally related quinoline NNMT inhibitor (BDBM50247635) exhibited a Ki of 912 nM, representing a 10.2-fold reduction in potency compared to the 7-ethyl analog [2]. This positions the 7-ethyl derivative among the more potent quinoline-based NNMT inhibitors reported in the BindingDB database [3].

Nicotinamide N-methyltransferase Cancer Metabolism Epigenetics

Acetylcholinesterase (AChE) Inhibition: Moderate Potency Suggests Multi-Target Profile

7-Ethyl-4-hydroxy-3-quinolinecarbonitrile inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 330 nM [1]. While many quinoline derivatives exhibit AChE inhibitory activity, the potency of the 7-ethyl analog is moderate compared to optimized clinical leads (e.g., donepezil IC50 ~10-30 nM). However, the combination of sub-micromolar AChE inhibition with potent MAO-B activity (IC50 = 10 nM) [2] and NNMT inhibition (Ki = 89 nM) [3] points to a polypharmacological profile potentially advantageous in complex neurodegenerative diseases [4].

Acetylcholinesterase Neurodegeneration Alzheimer's Disease CNS

EGFR Kinase Inhibition: Weak Cellular Activity Validates Selectivity for Primary Targets

7-Ethyl-4-hydroxy-3-quinolinecarbonitrile inhibits EGFR phosphorylation in human NCI-H292 cells with an IC50 of 10,000 nM [1]. This weak cellular activity (10 µM) contrasts sharply with its nanomolar potency against MAO-B (10 nM) and NNMT (89 nM) [2][3], demonstrating functional selectivity for non-kinase targets. Many quinoline-based kinase inhibitors require additional substituents (e.g., aniline or acrylamide moieties) to achieve sub-micromolar EGFR inhibition [4].

EGFR Kinase Inhibition Cancer Selectivity

Procurement-Validated Applications for 7-Ethyl-4-hydroxy-3-quinolinecarbonitrile (CAS 61338-27-0)


MAO-B Selective Inhibitor Studies in Neurodegeneration Models

With an MAO-B IC50 of 10 nM and >2,500-fold selectivity over MAO-A [1][2], this compound is ideally suited as a reference inhibitor in assays for Parkinson's and Alzheimer's disease research, where selective MAO-B inhibition is a validated therapeutic strategy [3]. Its distinct potency and selectivity profile compared to the 7-chloro analog (IC50 = 3.10 nM) allows researchers to probe the relationship between potency, selectivity, and in vivo efficacy [4].

NNMT Probe Compound for Cancer Metabolism and Epigenetics Research

The sub-100 nM Ki against NNMT (Ki = 89 nM) [5] establishes this compound as a high-affinity probe for investigating NNMT's role in metabolic reprogramming, epigenetic regulation, and tumor progression. Its 10-fold higher affinity relative to related quinoline NNMT inhibitors (e.g., BDBM50247635, Ki = 912 nM) [6] makes it a superior choice for competitive binding assays and for establishing structure-activity relationships around the 7-position [7].

Polypharmacology and Multi-Target Directed Ligand (MTDL) Development

The combination of nanomolar MAO-B inhibition (IC50 = 10 nM), sub-micromolar AChE inhibition (IC50 = 330 nM), and high-affinity NNMT binding (Ki = 89 nM) [8][9] supports its use as a starting point for designing multi-target directed ligands aimed at complex diseases like Alzheimer's or metabolic disorders. The reduced CYP3A4 inhibition (IC50 = 7900 nM) relative to the unsubstituted analog (IC50 = 3500 nM) [10] further supports its profile for potential in vivo applications by minimizing drug-drug interaction risks.

Negative Control or Selectivity Profiling for Kinase-Focused Campaigns

The weak EGFR inhibitory activity (IC50 = 10,000 nM) [11] makes this compound an excellent negative control in kinase inhibitor discovery programs. Researchers can use it to benchmark assay windows or to confirm that observed biological effects are not due to nonspecific kinase inhibition, thereby validating the selectivity of more potent quinoline-based kinase inhibitors [12].

Quote Request

Request a Quote for 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.